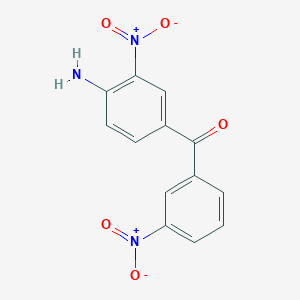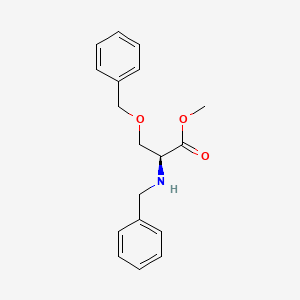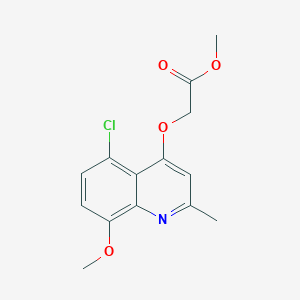![molecular formula C16H9ClN2O2 B11836376 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one CAS No. 121694-45-9](/img/structure/B11836376.png)
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by a copper(II)-mediated aerobic oxidative cascade, which promotes the formation of C–C and C–N bonds . The reaction conditions are generally mild, and the protocol is known for its atom economy and functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and scalable catalysts could enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonated derivatives.
Reduction: Reduction reactions can modify the chromeno-pyrazole core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Copper(II) salts and oxygen are commonly used for oxidative transformations.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonated derivatives, reduced forms of the chromeno-pyrazole core, and various substituted analogs, each with potentially unique properties and applications .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but differ in their sulfonyl groups.
2,5-Dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones: These analogs have a quinoline moiety instead of the chromeno group.
Uniqueness
2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
121694-45-9 |
|---|---|
Formule moléculaire |
C16H9ClN2O2 |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H |
Clé InChI |
CMPCOFOXHDRPSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B11836339.png)

![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)




